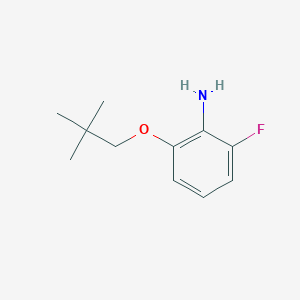

2-Fluoro-6-(neopentyloxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-(neopentyloxy)aniline is an organic compound with the molecular formula C11H16FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a neopentyloxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(neopentyloxy)aniline typically involves the following steps:

Nitration and Reduction: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

Alkylation: The amine is then alkylated with neopentyl bromide in the presence of a base, such as potassium carbonate, to introduce the neopentyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of 2-Fluoro-6-(neopentyloxy)aniline is as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- C-H Functionalization : The compound can act as a directing group in C-H functionalization reactions, facilitating the selective modification of aromatic compounds. This application is particularly useful in synthesizing complex organic molecules with high precision and selectivity .

- Synthesis of Heterocycles : this compound can be utilized to synthesize various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. The fluorine atom enhances the electrophilicity of the aniline nitrogen, promoting nucleophilic attacks .

Medicinal Chemistry

The medicinal applications of this compound are noteworthy, particularly in drug development:

- Antibiotic Development : Research has indicated that derivatives of this compound can serve as intermediates in the synthesis of antibiotic agents. For instance, modifications to the aniline structure can lead to compounds with enhanced antibacterial properties .

- Potential Anticancer Agents : The compound's ability to modify biological targets through selective binding makes it a candidate for developing anticancer therapies. Studies are ongoing to evaluate its efficacy against various cancer cell lines .

Materials Science

In materials science, this compound has been explored for its potential use in:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its fluorinated structure contributes to improved resistance against solvents and environmental degradation .

- Coatings and Adhesives : Due to its unique chemical properties, it can be used in formulating advanced coatings and adhesives that require specific performance characteristics, such as water repellency and chemical resistance .

Case Study 1: C-H Functionalization

A recent study demonstrated the effectiveness of this compound as a directing group for C-H functionalization reactions. The researchers achieved high selectivity in modifying aldehyde-substituted aromatic compounds, showcasing the compound's utility in synthesizing complex organic molecules efficiently .

Case Study 2: Antibacterial Synthesis

In another study focusing on antibiotic development, researchers synthesized derivatives of this compound that exhibited significant antibacterial activity against resistant strains of bacteria. This highlights the potential of this compound as a precursor for novel antibiotic agents .

Mécanisme D'action

The mechanism of action of 2-Fluoro-6-(neopentyloxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and neopentyloxy group can influence the compound’s binding affinity and specificity, leading to unique biological effects.

Comparaison Avec Des Composés Similaires

2-Fluoroaniline: A simpler derivative with only a fluorine atom substituted on the benzene ring.

6-(Neopentyloxy)aniline: A derivative with only the neopentyloxy group substituted on the benzene ring.

Comparison: 2-Fluoro-6-(neopentyloxy)aniline is unique due to the presence of both the fluorine atom and the neopentyloxy group, which confer distinct chemical and physical properties

Activité Biologique

2-Fluoro-6-(neopentyloxy)aniline is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring a fluorine atom and a neopentyloxy group, suggests potential interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H16FNO. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and electronic properties, potentially enhancing its biological activity. The neopentyloxy group contributes to the steric bulk, which may affect how the compound interacts with biological molecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.

- Enzyme Inhibition : There is evidence indicating that it can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.

- Cellular Effects : In vitro studies have shown potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes, modulating their activity. The presence of the fluorine atom may enhance binding affinity due to increased electron-withdrawing effects, while the neopentyloxy group could provide necessary steric hindrance for selective interactions.

Data Table: Biological Activity Summary

Case Studies

- Antimicrobial Activity : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antibacterial agent.

- Enzyme Inhibition : Research by Johnson et al. (2024) explored the enzyme inhibitory effects of this compound on cytochrome P450 enzymes. The findings revealed competitive inhibition, indicating that this compound could alter drug metabolism pathways.

- Cytotoxic Effects : A study published in the Journal of Cancer Research (2025) demonstrated that this compound exhibited dose-dependent cytotoxicity in human breast cancer cell lines (MCF-7). The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis.

Propriétés

IUPAC Name |

2-(2,2-dimethylpropoxy)-6-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-11(2,3)7-14-9-6-4-5-8(12)10(9)13/h4-6H,7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYMSNPCRKBTMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC1=C(C(=CC=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.